

Conivaptan for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Conivaptan*

Cat. No.: *B1669423*

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Product Information

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, available in research grade for laboratory investigation.[\[1\]](#)[\[2\]](#) It is a valuable tool for studying the physiological roles of vasopressin and for the preclinical assessment of vasopressin receptor antagonism in various disease models.

Chemical and Physical Properties

Property	Specification
Chemical Name	N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][3]benzazepin-6(1H)-yl)carbonyl]phenyl]-[1,1'-biphenyl]-2-carboxamide
Synonyms	YM-087, Vaprisol
Molecular Formula	C ₃₂ H ₂₆ N ₄ O ₂
Molecular Weight	498.58 g/mol
Appearance	White to off-white or pale yellow powder
Solubility	Soluble in DMSO (e.g., 2 mg/mL), slightly soluble in water (0.15 mg/mL at 23 °C)
Storage	Store desiccated at 2-8°C, protected from light.

Quality Control and Purity

Research grade **Conivaptan** is typically supplied with a high degree of purity, as confirmed by High-Performance Liquid Chromatography (HPLC).

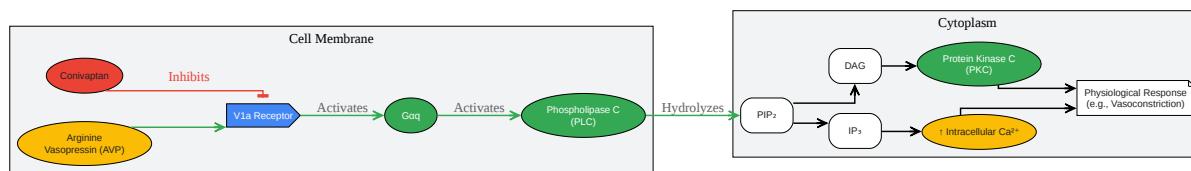
Parameter	Typical Specification
Purity (HPLC)	≥98% or ≥99%
Identification	Conforms to structure (by ¹ H-NMR and/or Mass Spectrometry)

A Certificate of Analysis (CoA) should be requested from the supplier for batch-specific purity information and analytical data.

Mechanism of Action

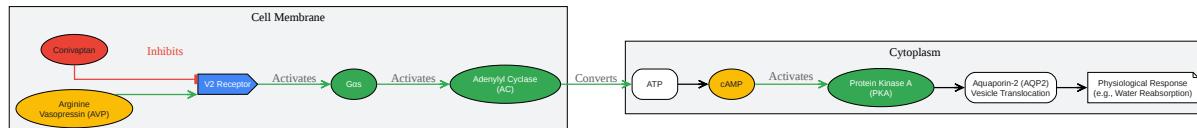
Conivaptan exerts its effects by competitively blocking the binding of arginine vasopressin to its V_{1a} and V₂ receptors.^[1] These two receptor subtypes are coupled to distinct G-protein signaling pathways, leading to different physiological responses.

- **V1a Receptor Antagonism:** V1a receptors are primarily coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking this pathway, **Conivaptan** can inhibit AVP-induced vasoconstriction.
- **V2 Receptor Antagonism:** V2 receptors are coupled to Gs proteins. AVP binding to V2 receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the kidney's collecting ducts, this signaling cascade results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption. **Conivaptan**'s antagonism of V2 receptors inhibits this process, leading to aquaresis—the excretion of electrolyte-free water.



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V1a Receptor Signaling Pathway and Inhibition by **Conivaptan**.



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V2 Receptor Signaling Pathway and Inhibition by **Conivaptan**.

Application Notes

Conivaptan is a versatile tool for a range of in vitro and in vivo research applications.

In Vitro Applications

- Receptor Binding Assays: To determine the binding affinity (K_i) of **Conivaptan** and other investigational compounds for V1a and V2 receptors.
- Functional Assays: To assess the antagonist potency (IC_{50}) of **Conivaptan** by measuring its ability to inhibit AVP-stimulated second messenger production (e.g., calcium mobilization for V1a, cAMP accumulation for V2).
- Cell-Based Models: For studying the cellular consequences of vasopressin receptor blockade in cell lines endogenously expressing or engineered to express V1a or V2 receptors (e.g., HEK293, CHO cells).

In Vivo Applications

- Animal Models of Hyponatremia: To investigate the efficacy of **Conivaptan** in correcting low serum sodium levels in models of the syndrome of inappropriate antidiuretic hormone secretion (SIADH) or heart failure.

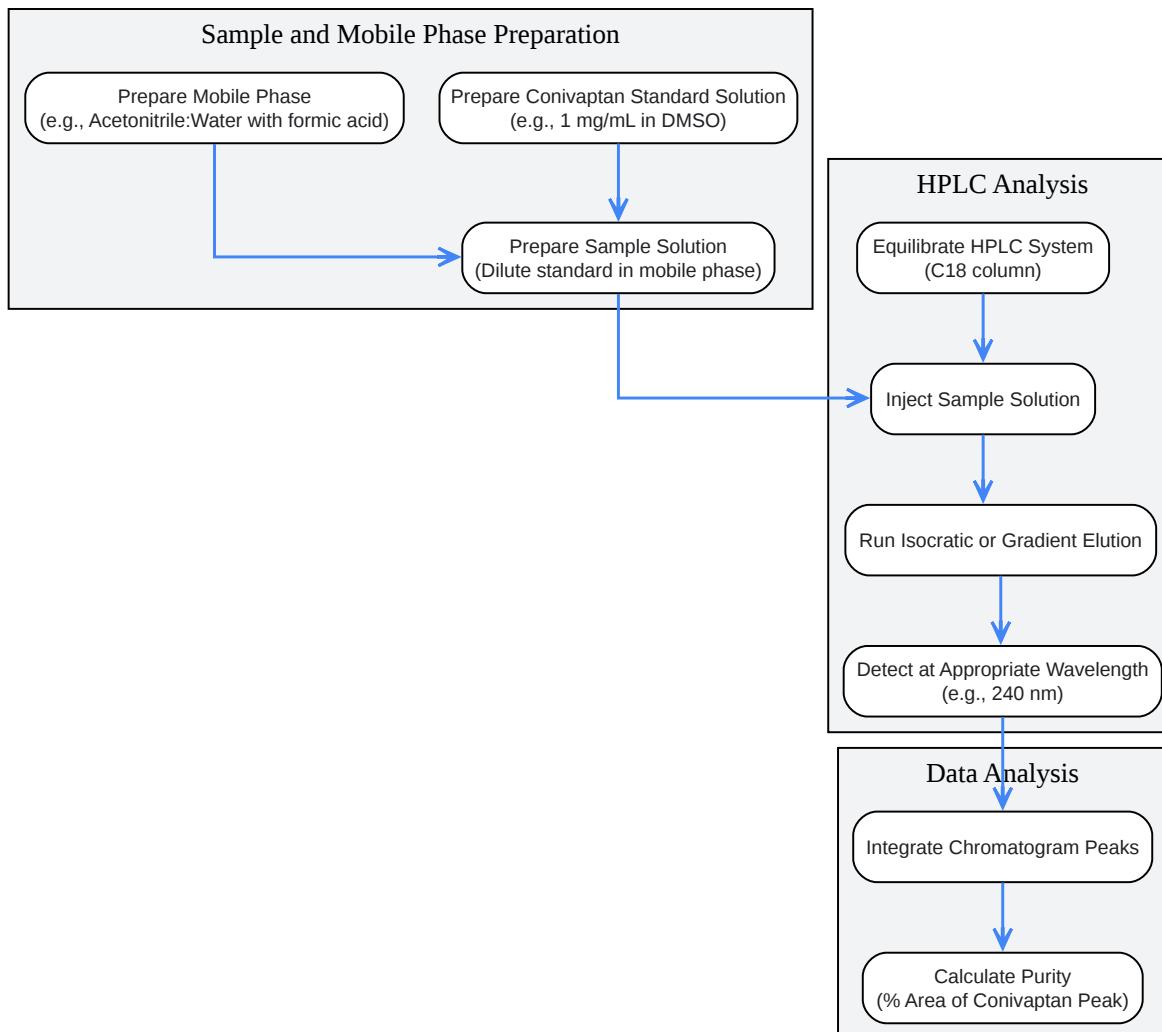
- Cardiovascular Research: To study the hemodynamic effects of V1a receptor blockade in various animal models of cardiovascular disease.
- Renal Physiology Studies: To examine the aquaretic effects of V2 receptor antagonism on urine output and osmolality.

Experimental Protocols

The following are representative protocols that can be adapted for the use of **Conivaptan** in specific experimental settings.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general framework for determining the purity of a **Conivaptan** sample by reverse-phase HPLC.



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Workflow for HPLC Purity Assessment of **Conivaptan**.

Materials:

- **Conivaptan** sample
- HPLC-grade acetonitrile, water, and formic acid
- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
- Standard Preparation: Accurately weigh and dissolve **Conivaptan** in a suitable solvent like DMSO to create a stock solution (e.g., 1 mg/mL).
- Sample Preparation: Dilute the stock solution with the mobile phase to a final concentration appropriate for HPLC analysis (e.g., 10 μ g/mL).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection: UV at 240 nm.
 - Column Temperature: 25°C.
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject the prepared sample.

- Record the chromatogram for a sufficient time to allow for the elution of **Conivaptan** and any impurities.
- Data Processing:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity of **Conivaptan** by dividing the peak area of the main component by the total peak area and multiplying by 100.

Protocol 2: V2 Receptor Functional Assay (cAMP Accumulation)

This protocol describes a cell-based assay to measure the antagonist effect of **Conivaptan** on AVP-induced cAMP production in cells expressing the V2 receptor.

Materials:

- HEK293 or CHO cells stably expressing the human V2 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Arginine Vasopressin (AVP) as the agonist.
- **Conivaptan** as the antagonist.
- A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- A commercial cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

- Cell Culture: Culture the V2 receptor-expressing cells in appropriate flasks until they reach 80-90% confluence.

- Cell Plating: Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation:
 - Prepare a stock solution of **Conivaptan** in DMSO.
 - Perform serial dilutions of **Conivaptan** in assay buffer to create a range of concentrations.
 - Prepare a solution of AVP in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Assay Protocol:
 - Wash the cells with assay buffer.
 - Add the PDE inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 15-30 minutes.
 - Add the serially diluted **Conivaptan** or vehicle control to the appropriate wells and pre-incubate for 15-30 minutes.
 - Add the AVP solution to all wells except the basal control.
 - Incubate the plate at 37°C for 30-60 minutes.
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
- Data Analysis:
 - Plot the cAMP levels against the logarithm of the **Conivaptan** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of **Conivaptan**.

Protocol 3: V1a Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a method to assess the antagonist activity of **Conivaptan** on AVP-induced intracellular calcium release in cells expressing the V1a receptor.

Materials:

- HEK293 or CHO cells stably expressing the human V1a receptor.
- Cell culture medium.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Arginine Vasopressin (AVP).
- **Conivaptan**.
- A fluorescence plate reader with an injection system.

Procedure:

- Cell Plating: Seed V1a receptor-expressing cells into black, clear-bottom 96-well plates and grow overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
 - Remove the culture medium from the cells and add the dye-loading buffer.
 - Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
- Compound Preparation:

- Prepare serial dilutions of **Conivaptan** in assay buffer.
- Prepare a solution of AVP at a concentration that gives a maximal or near-maximal response (e.g., EC₁₀₀).
- Assay Measurement:
 - Wash the cells with assay buffer.
 - Add the diluted **Conivaptan** or vehicle and incubate for 15-30 minutes.
 - Place the plate in the fluorescence reader.
 - Set the instrument to record fluorescence intensity over time (kinetic read).
 - Inject the AVP solution into the wells and continue recording the fluorescence signal.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Plot the peak response against the logarithm of the **Conivaptan** concentration.
 - Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

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References

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- To cite this document: BenchChem. [Conivaptan for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669423#conivaptan-for-sale-research-grade-and-purity\]](https://www.benchchem.com/product/b1669423#conivaptan-for-sale-research-grade-and-purity)

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